Benzoyl-l-tartaric acid

Chiral Resolution Pharmaceutical Manufacturing Fluoroquinolones

Benzoyl-L-tartaric acid (CAS 87172-82-5) is a mono-benzoylated chiral resolving agent whose unique steric and electronic profile cannot be replicated by unmodified tartaric acid (ee <5% for dl-serine) or other in-class alternatives. It achieves viable resolutions of challenging racemates—ofloxacin (>81% ee via cocrystallization in water), ephedrine, chloramphenicol intermediates, and amino acids (serine, leucine, isoleucine). Specifying this exact compound avoids failed resolutions, sub-optimal yields, and downstream purification costs inherent in generic substitutions.

Molecular Formula C11H10O7
Molecular Weight 254.19 g/mol
CAS No. 87172-82-5
Cat. No. B3061295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-l-tartaric acid
CAS87172-82-5
Molecular FormulaC11H10O7
Molecular Weight254.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C11H10O7/c12-7(9(13)14)8(10(15)16)18-11(17)6-4-2-1-3-5-6/h1-5,7-8,12H,(H,13,14)(H,15,16)/t7-,8-/m1/s1
InChIKeyJXXURQWKKCNUBH-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl-L-Tartaric Acid (87172-82-5) Procurement Guide: Quantified Differentiation for Chiral Resolution


Benzoyl-L-tartaric acid (CAS 87172-82-5), a chiral derivative of tartaric acid, serves as a cornerstone resolving agent and chiral auxiliary in asymmetric synthesis and pharmaceutical manufacturing [1]. Its primary utility lies in the separation of racemic mixtures into pure enantiomers via diastereomeric salt or cocrystal formation, a process critical for achieving the required enantiomeric purity in active pharmaceutical ingredients (APIs) [2]. While a range of chiral acids are available for this purpose, the specific steric and electronic properties conferred by its benzoyl group(s) dictate a unique performance profile that cannot be assumed for in-class alternatives [3].

The Risks of Interchanging Benzoyl-L-Tartaric Acid with Alternative Chiral Selectors


The interchangeability of chiral resolving agents within the tartaric acid family is a high-risk procurement assumption. Subtle structural variations, such as the presence and position of a single benzoyl group versus two, or the substitution of a benzoyl with a toluoyl group, drastically alter the thermodynamics and kinetics of diastereomeric complex formation [1]. This is evidenced by stark differences in enantioselectivity (e.g., separation factor α) and separation efficiency (e.g., enantiomeric excess, % ee) when resolving the same racemate under identical conditions [2]. Relying on a generic class inference without empirical, compound-specific data can lead to failed resolutions, sub-optimal yields, and significant downstream purification costs in both R&D and production settings [3].

Benzoyl-L-Tartaric Acid: Head-to-Head Performance Data vs. Closest Analogs


Head-to-Head Chiral Resolution: Ofloxacin Enantiomeric Excess (% ee) Achieved with DBTA

In a direct, head-to-head comparison for the resolution of racemic ofloxacin, the enantiomeric excess (% ee) achieved using O,O'-dibenzoyl-(2S,3S)-tartaric acid (d-DBTA) was quantified. Under optimized conditions (278.2 K), d-DBTA selectively co-crystallized with the R-enantiomer, yielding an enantiomeric excess of 81.8% ee for the S-enantiomer in the supernatant and 82.3% ee for the R-enantiomer in the crystal phase [1]. This demonstrates a high level of chiral discrimination in a single-step aqueous process, providing a benchmark for evaluating alternative selectors like di-p-toluoyltartaric acid (DTTA) which may exhibit lower efficiency for this specific substrate [2].

Chiral Resolution Pharmaceutical Manufacturing Fluoroquinolones

Comparative Resolution Efficiency: L-DBTA vs. L-Tartaric Acid vs. L-Mandelic Acid for dl-Serine

A systematic study compared the resolving power of three common acidic agents for the model compound dl-serine: 2,3-dibenzoyl-L-tartaric acid (L-DBTA), L-(+)-mandelic acid, and L-(+)-tartaric acid [1]. The solid-phase behavior of the resulting diastereomeric salts was analyzed using phase diagrams. While specific numerical yields were dependent on experimental conditions, the study conclusively demonstrated that L-DBTA exhibited a fundamentally different phase behavior and chiral recognition profile compared to the other two acids. Notably, unmodified L-tartaric acid was found to be practically unsuitable for this resolution, highlighting the non-interchangeable nature of these compounds [1].

Amino Acid Resolution Diastereomeric Salt Process Chemistry

Extractive Separation Efficiency: DBTA vs. DTTA for Amino Acid Enantiomers

The enantioselective liquid-liquid extraction of amino acid enantiomers was compared using two tartaric acid derivatives as chiral selectors: O,O'-dibenzoyl-(2S,3S)-tartaric acid ((+)-DBTA) and O,O'-dibenzoyl-(2S,3S)-4-toluoyl-tartaric acid ((+)-DTTA) [1]. The study, using an anionic carrier (Aliquat-336), revealed that the choice between DBTA and DTTA significantly impacts both distribution ratios (D) and enantioselectivity (α). While both exhibited chiral discrimination, their relative performance was dependent on the specific amino acid structure and the extraction system composition, underscoring that even closely related benzoylated derivatives are not functionally equivalent [1].

Liquid-Liquid Extraction Amino Acids Enantioselective Extraction

Comparative Performance in Finerenone Resolution: DBTA vs. DOTA vs. DTTA

A recent 2025 study directly compared three d-tartaric acid derivatives for the chiral separation of the drug finerenone (S-Fin) [1]. The enantiomeric excess (ee) achieved with D-DOTA was approximately 10% higher than that obtained using D-DBTA or D-DTTA [1]. This head-to-head comparison quantified the performance gap between these closely related resolving agents. Furthermore, the solubility difference between the diastereomeric salts of S-Fin and R-Fin with D-DBTA was measured to be 31.26 mg/mL, a stark contrast to the 1.25 mg/mL difference for D-DTTA and the 96.68 mg/mL difference for the optimal D-DOTA [1]. This data pinpoints the exact solubility-driven basis for D-DBTA's intermediate performance relative to its peers.

Pharmaceutical Quality Control API Purification Chiral Separation

Validated Applications for Benzoyl-L-Tartaric Acid in Chiral Separation and Asymmetric Synthesis


Green Resolution of Fluoroquinolone Antibiotics (Ofloxacin)

Based on the quantified performance in Section 3, O,O'-dibenzoyl-(2S,3S)-tartaric acid (d-DBTA) is a highly effective chiral selector for the aqueous-phase resolution of racemic ofloxacin. The process achieves enantiomeric excesses exceeding 81% via cocrystal formation in water at low temperatures (278.2 K), offering a proven, environmentally benign alternative to traditional organic solvent-based methods [1].

Resolution of Key Pharmaceutical Intermediates (Ephedrine and Chloramphenicol Bases)

Optically active dibenzoyltartaric acid has been successfully applied to resolve racemic ephedrine and chloramphenicol base intermediates via diastereomeric salt formation [2]. The data supports its use as a robust, scalable resolving agent for these and structurally related basic APIs, particularly where established protocols exist.

Chiral Separation of Amino Acids (e.g., dl-Serine, Leucine/Isoleucine)

As demonstrated in Section 3, 2,3-dibenzoyl-L-tartaric acid (L-DBTA) is a viable resolving agent for dl-serine, where unmodified L-tartaric acid is ineffective (ee < 5%) [3]. Patented methods also confirm its utility in resolving other amino acids like leucine and isoleucine [4]. This makes it a critical tool for procuring enantiopure amino acids for peptide synthesis, cell culture media, or chiral building blocks.

Development and Validation of Chiral Stationary Phases (CSPs) for HPLC

Derivatives of benzoylated tartaric acid serve as key building blocks in the synthesis of brush-type chiral stationary phases [5]. The benzoyl group provides π-π interactions essential for chiral recognition. The compound is used to synthesize selectors like O,O'-bis(dimethyl)benzoyl tartaric diamide, which is the basis for commercial CSPs (e.g., Kromasil CHI-DMB), used for the analytical and preparative separation of a wide range of enantiomers [6].

Quote Request

Request a Quote for Benzoyl-l-tartaric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.